

physical and chemical properties of 2-(Chloromethyl)-2-methyloxirane

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Compound of Interest

Compound Name: 2-(Chloromethyl)-2-methyloxirane

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An In-depth Technical Guide to **2-(Chloromethyl)-2-methyloxirane** for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-(Chloromethyl)-2-methyloxirane** (CAS No. 598-09-4), a bifunctional reagent of significant interest in advanced organic synthesis and medicinal chemistry. We will delve into its core physicochemical properties, spectroscopic signature, synthesis protocols, and characteristic reactivity. The narrative is structured to provide not just data, but a field-proven perspective on the causality behind its utility and handling, aimed at researchers, scientists, and drug development professionals.

Core Compound Identity and Physicochemical Properties

2-(Chloromethyl)-2-methyloxirane, also known as β -methylepichlorohydrin, is a substituted oxirane possessing both a reactive epoxide ring and a nucleophilic substitution site at the chloromethyl group.^{[1][2]} This dual functionality makes it a versatile building block for constructing more complex molecular architectures.^[1] Its fundamental properties are summarized below.

Property	Value	Source(s)
CAS Number	598-09-4	[3][4][5]
Molecular Formula	C ₄ H ₇ ClO	[3][5]
Molecular Weight	106.55 g/mol	[3][4][6]
Appearance	Colorless to pale yellow liquid	[2][4][5]
Density	1.1032 g/cm ³ (at 20°C)	[4]
Boiling Point	122°C	[4]
Melting Point	-40°C	[4]
Flash Point	30°C	[7]
Solubility	Soluble in water and organic solvents	[2][4][5]
IUPAC Name	2-(chloromethyl)-2-methyloxirane	[6]
InChI Key	VVHFXJOCUKBZFS-UHFFFAOYSA-N	[1][6]

Spectroscopic Profile for Structural Elucidation

Accurate characterization is paramount in synthesis. The expected spectroscopic data for **2-(Chloromethyl)-2-methyloxirane** provides a definitive fingerprint for its identification.

- Infrared (IR) Spectroscopy: The IR spectrum will prominently feature characteristic C-O-C stretching vibrations indicative of the oxirane ring.[1] Additionally, a distinct C-Cl stretching band will confirm the presence of the chloromethyl group.[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum will show distinct resonances for the methyl (CH₃) protons, as well as the diastereotopic methylene (CH₂) protons of both the oxirane ring and the chloromethyl group, confirming the compound's connectivity.[1]

- ^{13}C NMR: The carbon NMR spectrum will display signals for the quaternary and methylene carbons, defining the carbon backbone of the substituted oxirane.[1]
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will reveal a molecular ion peak (M^+) that confirms the molecular weight of 106.55 g/mol .[1] The fragmentation pattern will show characteristic losses of functional groups such as Cl, CH_3 , or CH_2Cl , providing further structural evidence.[1]

Synthesis and Manufacturing Protocols

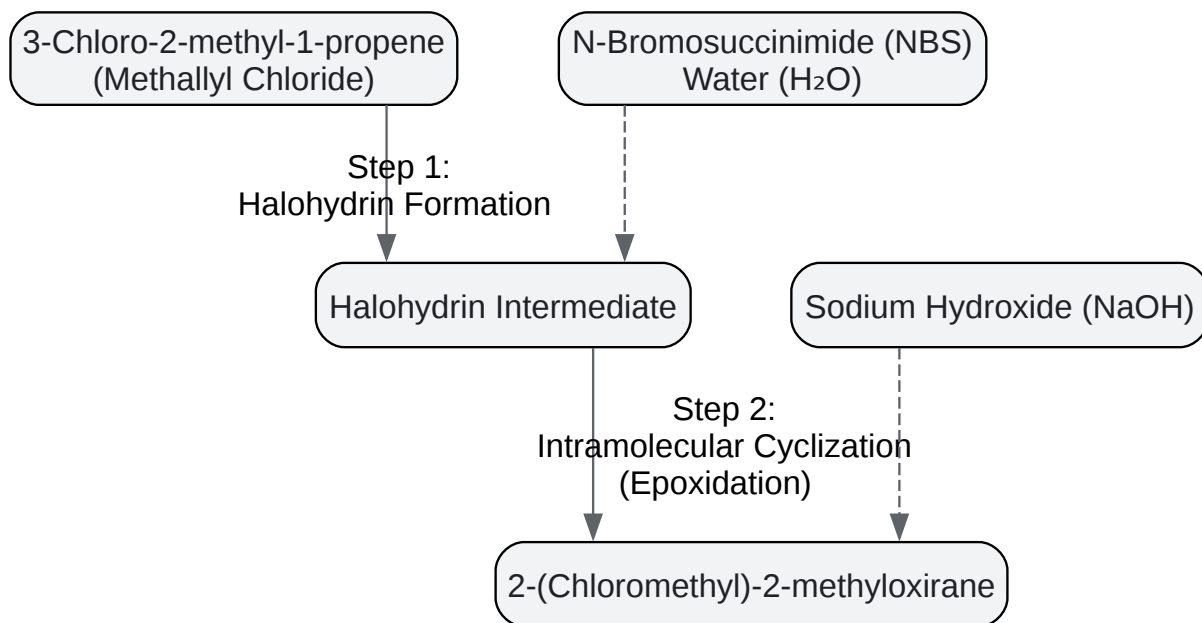
The predominant and well-documented method for synthesizing **2-(Chloromethyl)-2-methyloxirane** is through the epoxidation of its alkene precursor, 3-chloro-2-methyl-1-propene (methallyl chloride).[1]

Established Two-Step Laboratory Synthesis

A reliable laboratory-scale synthesis involves a two-step process starting from methallyl chloride. This procedure first generates a halohydrin intermediate, which then undergoes an intramolecular cyclization facilitated by a base to form the epoxide ring.[1][3]

Experimental Protocol:

- Halohydrin Formation: In a 1-liter reactor, add 73.5 mL (0.75 mol) of methallyl chloride to 375 mL of water.[3] With vigorous stirring at room temperature, add 133.5 g (1 eq) of N-bromosuccinimide.[3] Allow the mixture to react overnight.[3]
- Epoxidation: Cool the mixture to 10°C. Add aqueous 50% sodium hydroxide (0.75 mol) at a rate that maintains the reaction temperature between 20 and 25°C.[3] This step is a classic example of an intramolecular Williamson ether synthesis, where the alkoxide formed from the halohydrin attacks the carbon bearing the halogen to close the ring.
- Workup and Purification: After 2 hours without stirring, the lower organic phase is separated and dried over sodium sulphate.[3] The aqueous phase can be extracted with dichloromethane to recover additional product.[3] The combined crude product is then purified by distillation (e.g., 60°C at 65 mbar) to yield the final colorless liquid.[3]



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Caption: Synthesis workflow for **2-(Chloromethyl)-2-methyloxirane**.

Modern Catalytic Approaches

Current research focuses on developing more environmentally benign and efficient synthetic routes. One promising method involves the direct epoxidation of methallyl chloride using hydrogen peroxide as the oxidant, catalyzed by a heteropoly acid salt compound.^[8] This approach can be performed with or without a solvent, and the catalyst can often be recovered and recycled, offering high conversion rates (up to 96%) and selectivity (up to 95%).^[8]

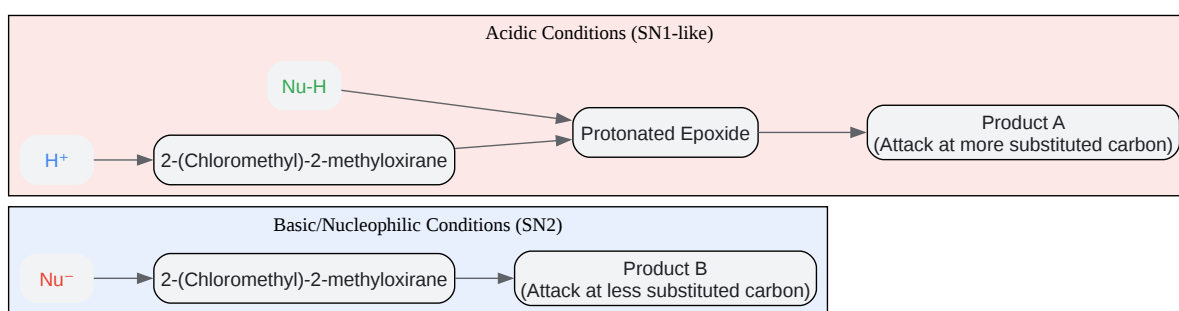
Chemical Reactivity and Mechanistic Insights

The synthetic utility of **2-(Chloromethyl)-2-methyloxirane** stems from the high reactivity of its strained three-membered epoxide ring. This ring strain (approximately 25 kcal/mol) makes the ring susceptible to cleavage by a wide variety of nucleophiles under both acidic and basic conditions.^[1]

The key to understanding its reactivity lies in its asymmetrical structure: the epoxide involves a primary carbon (C3) and a more substituted quaternary carbon (C2). This asymmetry dictates

the regiochemical outcome of ring-opening reactions.

- Under Basic or Nucleophilic Conditions (S_N2 -type): Nucleophilic attack occurs preferentially at the less sterically hindered primary carbon (C3). This is a classic S_N2 mechanism where the nucleophile attacks the carbon, and the C-O bond breaks, with the oxygen becoming an alkoxide that is subsequently protonated during workup.
- Under Acidic Conditions (S_N1 -like): The reaction proceeds via a protonated epoxide intermediate. The C-O bonds are weakened, and the positive charge is better stabilized at the more substituted quaternary carbon (C2). Consequently, the nucleophile preferentially attacks this more electrophilic carbon. The transition state has significant S_N1 character.



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Caption: Regioselectivity of epoxide ring-opening reactions.

Applications in Synthesis and Drug Development

The bifunctional nature of **2-(Chloromethyl)-2-methyloxirane** makes it a valuable intermediate in the synthesis of polymers and fine chemicals.^{[1][2]} It can undergo reactions at either the epoxide or the chloromethyl site, allowing for sequential or selective transformations to build molecular complexity. For instance, it is used in the preparation of specialized polyester resins and isocyanurates.^[8] While direct applications in drug development are less commonly

published, its role as a versatile building block is significant. The incorporation of trifluoromethyl (-CF₃) groups is a crucial strategy in modern drug design, and halogenated intermediates like this oxirane serve as foundational scaffolds for such modifications.^[9]

Safety, Handling, and Storage

2-(Chloromethyl)-2-methyloxirane is a hazardous chemical and must be handled with stringent safety protocols.

- **Hazard Identification:** It is classified as a flammable liquid and vapor (H226).^{[6][10]} It causes severe skin burns and serious eye damage (H314, H318).^{[6][10]} Inhalation and ingestion are harmful and can cause burns to the respiratory and digestive tracts.^[10]
- **Handling:**
 - Always work in a well-ventilated area, preferably under a chemical fume hood.^[10]
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, a face shield, and a lab coat.^{[10][11][12]}
 - Avoid contact with skin, eyes, and clothing.^[11] Do not breathe vapors or mist.^[10]
 - Keep away from heat, sparks, open flames, and other ignition sources.^[10] Use non-sparking tools and take precautionary measures against static discharge.^[10]
- **Storage:**
 - Store in a tightly closed container in a cool, dry, and well-ventilated place designated as a corrosives area.^{[2][10]}
 - Store locked up.^{[10][12]}
 - Keep away from incompatible materials such as strong oxidizing agents and amines.^[10]
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.^{[10][12]}

Conclusion

2-(Chloromethyl)-2-methyloxirane is a potent and versatile chemical intermediate whose value is defined by its dual reactivity. A thorough understanding of its properties, synthetic pathways, and reaction mechanisms is essential for its effective and safe utilization in research and development. Its ability to act as a scaffold for complex molecules ensures its continued relevance in the fields of polymer science, organic synthesis, and the ongoing quest for new chemical entities in drug discovery.

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